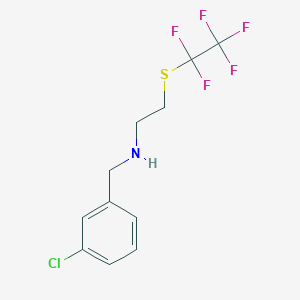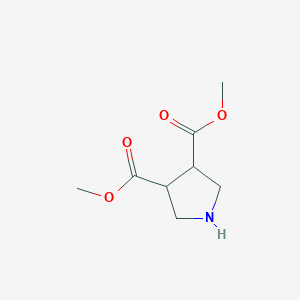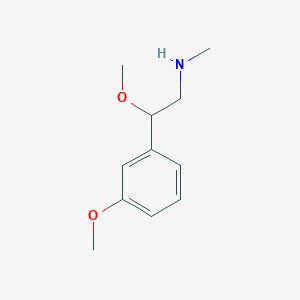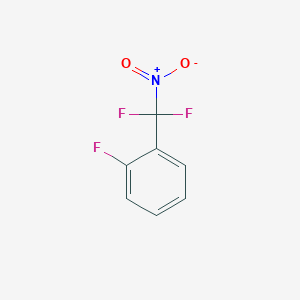
N-(Piperidin-4-yl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Piperidin-4-yl)morpholine-4-carboxamide: is an organic compound that features a piperidine ring and a morpholine ring connected through a carboxamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize N-(Piperidin-4-yl)morpholine-4-carboxamide involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone with morpholine, followed by deprotection. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
-
Amidation Reaction: : Another method involves the direct amidation of 4-piperidone with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and purity. These methods involve the use of automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates .
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N-(Piperidin-4-yl)morpholine-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding N-oxides .
-
Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the morpholine or piperidine ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium triacetoxyborohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
N-Oxides: Formed through oxidation.
Secondary Amines: Formed through reduction.
Functionalized Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry
N-(Piperidin-4-yl)morpholine-4-carboxamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine
This compound has shown promise in medicinal chemistry as a scaffold for the development of new therapeutic agents. It is being explored for its potential use in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry
In the industrial sector, this compound is utilized in the development of new materials, including polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which N-(Piperidin-4-yl)morpholine-4-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. For instance, it may inhibit the activity of certain proteases, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Piperidin-4-yl)pyrrolidine-4-carboxamide
- N-(Piperidin-4-yl)azepane-4-carboxamide
- N-(Morpholin-4-yl)piperidine-4-carboxamide
Uniqueness
N-(Piperidin-4-yl)morpholine-4-carboxamide is unique due to its dual ring structure, which imparts distinct physicochemical properties. This duality allows for versatile interactions with biological targets and makes it a valuable scaffold in drug design.
Propriétés
Formule moléculaire |
C10H19N3O2 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
N-piperidin-4-ylmorpholine-4-carboxamide |
InChI |
InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9/h9,11H,1-8H2,(H,12,14) |
Clé InChI |
SOIQRHSYIGKEMK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1NC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)


![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)

![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)


![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)

